N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Attachment of Dimethylamino Propyl Group: The 3-(dimethylamino)propyl group is introduced via nucleophilic substitution reactions, often using 3-(dimethylamino)propyl chloride.
Indole Synthesis: The indole moiety is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino propyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-2-carboxamide
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-3-carboxamide
- N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1H-indole-4-carboxamide
Uniqueness
The uniqueness of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide lies in its specific substitution pattern and the presence of both benzimidazole and indole moieties. This combination provides a unique set of chemical and biological properties that can be exploited for various applications.
Properties
Molecular Formula |
C22H25N5O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H25N5O/c1-25(2)11-6-12-27-15-23-18-14-17(9-10-20(18)27)24-22(28)21-13-16-7-4-5-8-19(16)26(21)3/h4-5,7-10,13-15H,6,11-12H2,1-3H3,(H,24,28) |
InChI Key |
XCJMAJXSDKXGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Origin of Product |
United States |
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